Scientific Field: Organic & Biomolecular Chemistry
Summary of the Application: Synthetic water-compatible supramolecular polymers based on benzene-1,3,5-tricarboxamides (BTAs) have attracted a lot of interest in recent years, as they are uniquely suited to generate functional multicomponent biomaterials.
Methods of Application: The approach eliminates the statistical reactions and reduces the number of synthetic steps.
Scientific Field: Organic Chemistry
Summary of the Application: 1,3,5-Benzenetricarbonyl trichloride reacts with propargyl alcohol to yield triprop-2-ynyl benzene-1,3,5-tricarboxylate.
Methods of Application: The reaction of 1,3,5-benzenetricarbonyl trichloride with propargyl alcohol yields triprop-2-ynyl benzene-1,3,5-tricarboxylate.
Results or Outcomes: The product of this reaction is triprop-2-ynyl benzene-1,3,5-tricarboxylate.
Scientific Field: Supramolecular Chemistry
Summary of the Application: Benzene-1,3,5-tricarboxamides (BTAs) have become increasingly important in a wide range of scientific disciplines.
Methods of Application: The opportunities in the former cases are connected to the self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilised by threefold H-bonding.
Results or Outcomes: The adaptable nature of this multipurpose building block promises a bright future.
Trimethyl cyclohexane-1,3,5-tricarboxylate is an organic compound characterized by the molecular formula . It is a trimethyl ester derivative of cyclohexane-1,3,5-tricarboxylic acid, featuring three carboxylate groups esterified with methanol. This compound is notable for its structural configuration, which includes a cyclohexane ring substituted with three ester groups at the 1, 3, and 5 positions, contributing to its unique chemical properties and reactivity.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Cyclohexane-1,3,5-tricarboxylic acid |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Cyclohexane-1,3,5-trimethyl alcohol |
| Substitution | Amines, Alcohols | Various substituted cyclohexane derivatives |
Research into the biological activity of trimethyl cyclohexane-1,3,5-tricarboxylate indicates potential applications in various fields:
Trimethyl cyclohexane-1,3,5-tricarboxylate can be synthesized through the esterification of cyclohexane-1,3,5-tricarboxylic acid with methanol in the presence of an acid catalyst. The process typically involves heating under reflux conditions to facilitate the formation of ester bonds.
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yield. Advanced catalysts and purification techniques are also utilized to produce high-purity compounds suitable for diverse applications.
The applications of trimethyl cyclohexane-1,3,5-tricarboxylate span several domains:
Several compounds share structural similarities with trimethyl cyclohexane-1,3,5-tricarboxylate:
| Compound Name | Structural Features |
|---|---|
| Trimesic Acid (Benzene-1,3,5-tricarboxylic Acid) | Contains a benzene ring instead of a cyclohexane ring |
| Cyclohexane-1,2,4-tricarboxylic Acid | Has different carboxyl group positions on the cyclohexane ring |
| Cyclohexane-1,2,3-tricarboxylic Acid | Similar tricarboxylic structure but differs in substitution pattern |
Trimethyl cyclohexane-1,3,5-tricarboxylate is unique compared to these similar compounds due to its specific arrangement of ester groups on a cyclohexane framework. This configuration influences its reactivity and biological interactions distinctly from those of its analogs. For example, while trimesic acid has aromatic properties due to its benzene ring structure leading to different reactivity patterns in